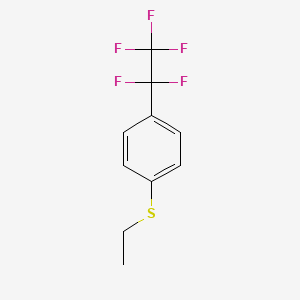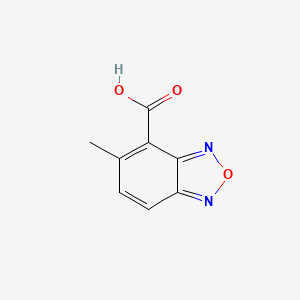
3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate, also known as MCC-950, is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by activating the inflammatory response. MCC-950 has been shown to be a promising therapeutic agent for the treatment of various inflammatory diseases.
Mécanisme D'action
3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate works by inhibiting the NLRP3 inflammasome, which is a key mediator of the inflammatory response. The NLRP3 inflammasome is activated in response to various stimuli such as infection, tissue damage, and metabolic stress. Once activated, the NLRP3 inflammasome triggers the release of pro-inflammatory cytokines such as IL-1β and IL-18, which contribute to the inflammatory response. 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate binds to the NLRP3 inflammasome and prevents its activation, thereby reducing the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate has been shown to have a significant impact on the inflammatory response in various animal models. In a mouse model of gout, 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate was shown to reduce the levels of IL-1β and IL-18 and alleviate the symptoms of the disease. In a rat model of sepsis, 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate was shown to improve survival rates and reduce the levels of pro-inflammatory cytokines. 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate has also been shown to have neuroprotective effects in a mouse model of Alzheimer's disease by reducing inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate is its specificity for the NLRP3 inflammasome. This makes it a valuable tool for studying the role of the NLRP3 inflammasome in various inflammatory diseases. However, one of the limitations of 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate is its relatively low solubility, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate. One area of interest is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Another area of interest is the investigation of the potential use of 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate in combination with other therapies for the treatment of inflammatory diseases. Additionally, further studies are needed to fully elucidate the mechanisms underlying the anti-inflammatory effects of 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate.
Méthodes De Synthèse
3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methylthiophene-2-carboxylic acid with cyclohexylamine to form the corresponding amide. This is followed by the reaction of the amide with 4-fluorophenyl isocyanate to form the carbamate.
Applications De Recherche Scientifique
3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to be effective in treating various inflammatory diseases such as gout, rheumatoid arthritis, and Alzheimer's disease. 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate has also been shown to have potential in the treatment of sepsis, a life-threatening condition caused by an overwhelming immune response to infection.
Propriétés
IUPAC Name |
[3-[(4-methylthiophene-2-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-12-9-17(26-11-12)18(23)21-15-3-2-4-16(10-15)25-19(24)22-14-7-5-13(20)6-8-14/h5-9,11,15-16H,2-4,10H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIHNJKBLJOKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({4-[(1E)-(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl}sulfanyl)benzoate](/img/structure/B2620125.png)
![5-((4-Benzylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2620127.png)
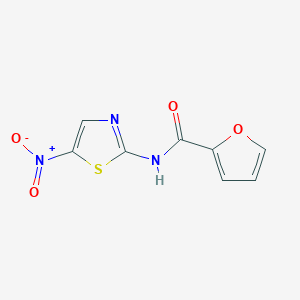
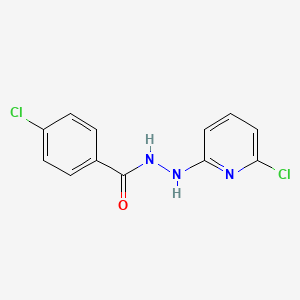
![N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide](/img/structure/B2620133.png)
![N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2620134.png)
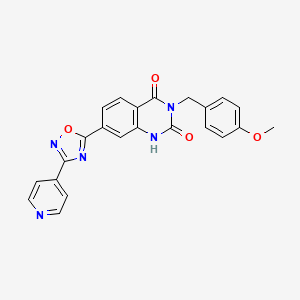
![2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2620137.png)
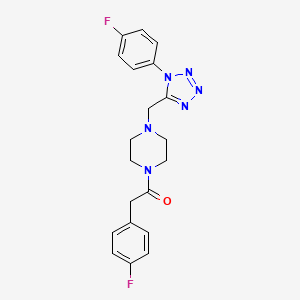
![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2620141.png)
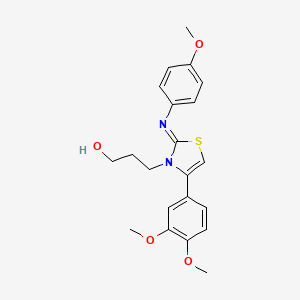
![3-(4-Methoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2620143.png)
